3-Methoxy-2-(methylamino)propanoic acid hydrochloride
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Overview
Description
3-Methoxy-2-(methylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol . It is also known by its IUPAC name, 3-methoxy-N-methylalanine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.
Preparation Methods
The synthesis of 3-Methoxy-2-(methylamino)propanoic acid hydrochloride involves several steps. One common method includes the methylation of 3-hydroxy-2-(methylamino)propanoic acid followed by the conversion to its hydrochloride salt . The reaction conditions often involve the use of methanol as a solvent and hydrochloric acid for the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-Methoxy-2-(methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methoxy-2-(methylamino)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block in the study of amino acid derivatives and their biological functions.
Medicine: Research involving this compound includes its potential use in developing pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific context of its use in research or industrial applications.
Comparison with Similar Compounds
3-Methoxy-2-(methylamino)propanoic acid hydrochloride can be compared with similar compounds such as:
3-Hydroxy-2-(methylamino)propanoic acid hydrochloride: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
2-Methyl-3-(methylamino)propanoic acid hydrochloride: This compound has a methyl group at the second position, which affects its chemical behavior and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1485645-68-8 |
---|---|
Molecular Formula |
C5H12ClNO3 |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(2S)-3-methoxy-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-6-4(3-9-2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H/t4-;/m0./s1 |
InChI Key |
QHKXRVGTFJAYDY-WCCKRBBISA-N |
Isomeric SMILES |
CN[C@@H](COC)C(=O)O.Cl |
SMILES |
CNC(COC)C(=O)O.Cl |
Canonical SMILES |
CNC(COC)C(=O)O.Cl |
solubility |
not available |
Origin of Product |
United States |
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